molecular formula C6H11N3OS B8376790 2-[(4-Methyl-1,2,5-oxadiazol-3-yl)methylthio]ethylamine CAS No. 78441-75-5

2-[(4-Methyl-1,2,5-oxadiazol-3-yl)methylthio]ethylamine

Cat. No. B8376790
Key on ui cas rn: 78441-75-5
M. Wt: 173.24 g/mol
InChI Key: SHYXKUDRFDXBEH-UHFFFAOYSA-N
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Patent
US04394508

Procedure details

A solution of 3-hydroxymethyl-4-methylfurazan (2.49 g; 21.8 mmoles) [prepared in Step A] and 2-aminoethanethiol hydrochloride (2.48 g; 21.8 mmoles) in 60 ml of 48% aqueous hydrobromic acid was stirred and heated at reflux temperature for 23 hours and then at ambient temperature for 40 hours. The excess hydrobromic acid was removed under reduced pressure, and the oil residue was dissolved in isopropyl alcohol, filtered through Celite and the product was crystallized from the filtrate. Recrystallization from isopropyl alcohol yielded the title compound as the hydrobromide salt, mp 142°-143°.
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[C:7]([CH3:8])=[N:6][O:5][N:4]=1.Cl.[NH2:10][CH2:11][CH2:12][SH:13]>Br>[CH3:8][C:7]1[C:3]([CH2:2][S:13][CH2:12][CH2:11][NH2:10])=[N:4][O:5][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.49 g
Type
reactant
Smiles
OCC1=NON=C1C
Name
Quantity
2.48 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
60 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 23 hours
Duration
23 h
CUSTOM
Type
CUSTOM
Details
The excess hydrobromic acid was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the oil residue was dissolved in isopropyl alcohol
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
the product was crystallized from the filtrate
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropyl alcohol

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
CC=1C(=NON1)CSCCN
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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